2-bromo-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide
Description
2-Bromo-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide is a benzamide derivative featuring a 2-bromo substituent on the benzoyl moiety and a 4-(2-oxopyrrolidin-1-yl)phenyl group as the amine component. The pyrrolidinone ring introduces hydrogen-bonding capability and conformational rigidity, while the bromine atom at the ortho position may influence electronic effects and steric interactions. This compound is structurally relevant in medicinal chemistry and materials science due to its hybrid aromatic-heterocyclic framework.
Properties
IUPAC Name |
2-bromo-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2O2/c18-15-5-2-1-4-14(15)17(22)19-12-7-9-13(10-8-12)20-11-3-6-16(20)21/h1-2,4-5,7-10H,3,6,11H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYSLHCOJGGURMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide typically involves the following steps:
Amidation: The formation of the amide bond is carried out by reacting the brominated benzoyl chloride with 4-(2-oxopyrrolidin-1-yl)aniline under basic conditions.
Cyclization: The pyrrolidinone ring is formed through cyclization reactions involving the appropriate precursors.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale bromination and amidation reactions, utilizing continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Cyclization: The pyrrolidinone ring can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can replace the bromine atom under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
2-bromo-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting specific enzymes or receptors.
Material Science: The compound’s unique structure makes it suitable for the development of novel materials with specific properties.
Biological Studies: It is employed in studies investigating the biological activity of benzamide derivatives and their interactions with biological targets.
Mechanism of Action
The mechanism of action of 2-bromo-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the benzamide group play crucial roles in binding to these targets, leading to the modulation of their activity. The pyrrolidinone ring may also contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Positioning and Electronic Effects
1-(4-Bromobenzoyl)-2-phenyl-2-pyrrolidinecarbonitrile
- Key Differences: The benzoyl group is substituted at the para position with bromine (vs. ortho in the target compound) . The pyrrolidine ring bears a carbonitrile and phenyl group instead of the oxo group in the target’s pyrrolidinone.
- Impact: The para-bromo configuration reduces steric hindrance compared to the ortho-substituted target.
4-Bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide
- Key Differences: The benzamide has multiple halogen substituents (Br, F) and a trifluoropropoxy group, unlike the target’s simpler bromo-pyrrolidinone system .
- Impact: The trifluoropropoxy group increases hydrophobicity and metabolic stability, while the pyrrolidinone in the target may improve solubility via hydrogen bonding .
Target Compound
- Likely synthesized via amide coupling between 2-bromobenzoyl chloride and 4-(2-oxopyrrolidin-1-yl)aniline, analogous to methods described for intermediates in .
1-(4-Bromobenzoyl)-2-phenyl-2-pyrrolidinecarbonitrile
- Synthesized via phase-transfer catalysis followed by hydrolysis, emphasizing heterocyclic ring formation under mild conditions .
4-Bromo-N-(2-chloro-6-fluorophenyl)-... benzamide
Structural and Crystallographic Insights
- Target Compound: No crystallographic data is provided, but analogs like 1-(4-bromobenzoyl)-2-phenyl-2-pyrrolidinecarbonitrile were analyzed via X-ray diffraction, revealing planar benzoyl groups and puckered pyrrolidine rings .
- SHELX Applications: Programs like SHELXL and SHELXS are critical for refining crystal structures of such compounds, as noted in .
Physicochemical Properties
Biological Activity
2-Bromo-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide is a compound belonging to the class of benzanilides, characterized by a bromine atom attached to a benzamide structure. This unique molecular configuration, which includes a pyrrolidinone ring, suggests potential biological activities that warrant further investigation. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Structural Characteristics
The structural formula of this compound can be represented as follows:
This structure features:
- A bromine atom that may influence electronic properties.
- A pyrrolidinone ring that enhances interaction with biological targets.
- A benzamide moiety that is significant for its pharmacological properties.
Preliminary studies indicate that this compound may exert its biological effects through several mechanisms:
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes, which could be crucial for therapeutic applications in various diseases.
- Receptor Modulation : Its structural components suggest interactions with various receptors, potentially influencing signaling pathways involved in disease progression.
Anticancer Properties
The anticancer potential of compounds with similar structural features has been explored in various studies. For example, derivatives containing benzamide moieties have been evaluated for their activity against breast cancer cell lines (e.g., MCF7) using assays like the Sulforhodamine B (SRB) assay. Although direct studies on this compound are lacking, its structural similarities to active compounds indicate it may also possess anticancer properties.
Comparative Analysis with Similar Compounds
To understand the unique biological activity of this compound, it is useful to compare it with structurally related compounds:
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| 4-Bromo-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide | Bromine atom, pyrrolidinone ring | Antimicrobial, anticancer |
| N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide | Thiazole nucleus | Antimicrobial, anti-inflammatory |
| Benzamide derivatives | Varying substituents | Diverse pharmacological activities |
These comparisons highlight the importance of specific functional groups in determining biological activity and suggest avenues for further research into the therapeutic potential of this compound.
Case Studies and Research Findings
While direct case studies on this compound are sparse, research into related compounds provides insights into its potential applications:
- Molecular Docking Studies : Molecular docking studies have been employed to predict binding affinities and modes of action for similar compounds, suggesting that structural features like the pyrrolidinone ring enhance binding to target receptors.
- In Vitro Assays : Compounds with similar structures have undergone extensive in vitro testing for their effects on cancer cell lines and microbial growth inhibition. These assays provide a framework for evaluating the biological activity of this compound in future studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
